molecular formula C7H3F3N4O2 B13158063 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13158063
M. Wt: 232.12 g/mol
InChI Key: QEUFKTUIXUJELE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is used in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with diethylethoxymethylenemalonate in glacial acetic acid. This reaction yields ethyl 2-(trifluoromethyl)-4,7-dihydro-7-oxo-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions and various 1,3-dicarbonyl compounds for substitution reactions .

Major Products

The major products formed from these reactions include poly-substituted derivatives and trifluoromethyl triazolopyrimidine derivatives .

Scientific Research Applications

5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes, including JAK1 and JAK2, by binding to their active sites and blocking their activity . This inhibition can lead to reduced inflammation and other therapeutic effects.

Properties

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-3(5(15)16)14-6(13-4)11-2-12-14/h1-2H,(H,15,16)

InChI Key

QEUFKTUIXUJELE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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